An In-Depth Technical Guide to 6-Hydrazinyl-1H-indazole: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 6-Hydrazinyl-1H-indazole: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Hydrazinyl-1H-indazole, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, structural features, synthesis, and reactivity, with a focus on its application in the development of targeted therapeutics.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurrence in a multitude of biologically active compounds, including several FDA-approved drugs.[2] The unique electronic and structural characteristics of the indazole core allow it to participate in key binding interactions with a variety of biological targets.
6-Hydrazinyl-1H-indazole, in particular, serves as a crucial synthon, offering a reactive handle for the construction of more complex molecular architectures. The presence of the hydrazinyl (-NHNH2) group at the 6-position provides a nucleophilic center ripe for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.
Molecular Structure and Chemical Properties
The fundamental characteristics of 6-Hydrazinyl-1H-indazole are pivotal to understanding its reactivity and handling. While experimental data for the free base is limited in publicly available literature, properties are often reported for its more stable salt forms, such as the hydrochloride or tetrahydrochloride salts.[3][4]
Structural Analysis
6-Hydrazinyl-1H-indazole consists of a bicyclic indazole core with a hydrazinyl substituent at the C6 position. The indazole ring system can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[5] The precise bond angles and lengths will be influenced by the electronic effects of the hydrazinyl group and the overall crystalline packing in the solid state.
Diagram: Chemical Structure of 6-Hydrazinyl-1H-indazole
Caption: 2D structure of 6-Hydrazinyl-1H-indazole.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Hydrazinyl-1H-indazole and its common salt forms is provided in the table below.
| Property | 6-Hydrazinyl-1H-indazole | 6-Hydrazinyl-1H-indazole hydrochloride | 6-Hydrazinyl-1H-indazole tetrahydrochloride |
| CAS Number | 72372-66-8[6] | 2089319-31-1[3] | 1266362-60-0[4] |
| Molecular Formula | C₇H₈N₄[6] | C₇H₉ClN₄[3] | C₇H₁₂Cl₄N₄[4] |
| Molecular Weight | 148.17 g/mol [6] | 184.63 g/mol [3] | 294.01 g/mol [4] |
| Appearance | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Spectral Data
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the positions of the hydrazinyl group and the pyrazole moiety. The protons of the hydrazinyl group and the N-H of the indazole ring would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.
-
¹³C NMR: The spectrum would display seven unique carbon signals corresponding to the molecular structure. The chemical shifts of the aromatic carbons would be in the typical downfield region, with the carbon attached to the hydrazinyl group showing a characteristic shift.
-
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the indazole and hydrazinyl groups, C=C and C=N stretching of the aromatic rings, and N-H bending vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis and Reactivity
The synthesis of 6-Hydrazinyl-1H-indazole typically proceeds from a readily available starting material, 6-nitro-1H-indazole. The synthetic sequence involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent reduction to the hydrazine.
Synthetic Pathway
Diagram: Synthetic Pathway to 6-Hydrazinyl-1H-indazole
Caption: General synthetic route to 6-Hydrazinyl-1H-indazole.
Experimental Protocols
Step 1: Synthesis of 6-Amino-1H-indazole from 6-Nitro-1H-indazole [7]
-
Rationale: The nitro group is a versatile precursor to the amino group. Catalytic hydrogenation is a clean and efficient method for this reduction, typically providing high yields. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.
-
Procedure:
-
To a solution of 6-nitro-1H-indazole in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Pd/C.
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield 6-amino-1H-indazole, which can be used in the next step with or without further purification.
-
Step 2: Synthesis of 6-Hydrazinyl-1H-indazole from 6-Amino-1H-indazole (Generalized Procedure)
-
Rationale: The conversion of a primary aromatic amine to a hydrazine is a classic transformation involving the formation of a diazonium salt intermediate, which is then reduced.[8] Sodium nitrite in an acidic medium is the standard reagent for diazotization. The resulting diazonium salt is typically unstable and is used immediately in the next step. A mild reducing agent such as tin(II) chloride is then used to reduce the diazonium salt to the corresponding hydrazine.
-
Procedure:
-
Dissolve 6-amino-1H-indazole in a cold aqueous solution of a strong acid, such as hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, while maintaining the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, and cool it in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the reducing agent solution, again keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring for the formation of the product.
-
The reaction is then worked up by basifying the solution to precipitate the product, followed by extraction with a suitable organic solvent.
-
The organic extracts are dried and concentrated to yield crude 6-hydrazinyl-1H-indazole, which may be purified by crystallization or chromatography.
-
Reactivity Profile
The reactivity of 6-Hydrazinyl-1H-indazole is dominated by the nucleophilic character of the terminal amino group of the hydrazinyl moiety. This makes it an excellent partner in a variety of condensation and cyclization reactions.
-
Cyclocondensation Reactions: It readily reacts with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other bifunctional electrophiles to form a variety of heterocyclic systems. For instance, reaction with β-ketoesters can lead to the formation of pyrazole-fused systems.
-
Formation of Hydrazones: The hydrazinyl group can condense with aldehydes and ketones to form the corresponding hydrazones. These hydrazones can be valuable intermediates for further transformations.[2]
-
Acylation and Sulfonylation: The terminal nitrogen of the hydrazinyl group can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides.
Applications in Drug Discovery and Development
The primary utility of 6-Hydrazinyl-1H-indazole in drug discovery lies in its role as a versatile building block for the synthesis of kinase inhibitors.[9] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[10]
Scaffold for Kinase Inhibitors
The indazole core is a well-established scaffold for ATP-competitive kinase inhibitors. The 6-hydrazinyl group provides a convenient attachment point for side chains that can be designed to interact with specific residues in the kinase active site, thereby conferring potency and selectivity.
Diagram: Role of 6-Hydrazinyl-1H-indazole in Kinase Inhibitor Synthesis
Caption: Synthetic utility in generating kinase inhibitor libraries.
While specific examples detailing the direct use of 6-Hydrazinyl-1H-indazole are often proprietary, the literature is replete with examples of structurally related indazole hydrazines being utilized in the synthesis of potent kinase inhibitors targeting various kinases such as JNK, FGFR, and VEGFR.[10][11]
Synthesis of Fused Heterocyclic Systems
6-Hydrazinyl-1H-indazole is a key precursor for the synthesis of various fused heterocyclic systems with potential biological activity. For example, its reaction with appropriate reagents can lead to the formation of pyrazolo[4,3-h]quinazolines and pyridazino[4,5-b]indazoles, which are scaffolds of interest in medicinal chemistry.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling 6-Hydrazinyl-1H-indazole and its derivatives.
-
Safety: It is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[12]
-
Storage: Due to the potential for oxidation of the hydrazine moiety, it is recommended to store 6-Hydrazinyl-1H-indazole under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[13] For long-term stability, storage at low temperatures (2-8 °C or -20 °C) is recommended. The compound should be protected from light and moisture.[14]
Conclusion
6-Hydrazinyl-1H-indazole is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis from readily available starting materials and the reactivity of its hydrazinyl group make it an attractive synthon for the construction of diverse molecular libraries. Its primary application lies in the development of kinase inhibitors, where the indazole scaffold has a proven track record of success. As the quest for novel and selective therapeutics continues, the utility of 6-Hydrazinyl-1H-indazole in drug discovery is expected to grow.
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